REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[CH3:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[N:15]=[C:14]([NH2:19])[CH:13]=[N:12]2.C(N(CC)CC)C.[C:27](N1C=CC=CC1=O)(N1C=CC=CC1=O)=[S:28]>C(Cl)Cl>[N:19]([C:14]1[CH:13]=[N:12][C:11]2[C:16](=[CH:17][CH:18]=[C:9]([CH3:8])[CH:10]=2)[N:15]=1)=[C:27]=[S:28] |f:0.1|
|
Name
|
|
Quantity
|
546 mg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F.CC=1C=C2N=CC(=NC2=CC1)N
|
Name
|
|
Quantity
|
243 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
557 mg
|
Type
|
reactant
|
Smiles
|
C(=S)(N1C(C=CC=C1)=O)N1C(C=CC=C1)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The reaction was directly eluted on a 120 g silica gel cartridge with 0 to 25% EtOAc in hexane, 25 min, at 35 mL/min
|
Duration
|
25 min
|
Name
|
|
Type
|
product
|
Smiles
|
N(=C=S)C1=NC2=CC=C(C=C2N=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.76 mmol | |
AMOUNT: MASS | 153 mg | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |